1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-
CAS No.: 220673-84-7
Cat. No.: VC16865407
Molecular Formula: C15H14N4
Molecular Weight: 250.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220673-84-7 |
|---|---|
| Molecular Formula | C15H14N4 |
| Molecular Weight | 250.30 g/mol |
| IUPAC Name | 4-phenyl-N-(1,2,4-triazol-1-ylmethyl)aniline |
| Standard InChI | InChI=1S/C15H14N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-19-11-16-10-18-19/h1-11,17H,12H2 |
| Standard InChI Key | SELKVNFQOLSEKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C=NC=N3 |
Introduction
1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl- is a complex organic compound that combines a triazole ring with a biphenyl moiety. The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, while the biphenyl structure consists of two phenyl rings connected by a single bond. This compound is characterized by its molecular formula C15H14N4 and a molecular weight of approximately 250.30 g/mol.
Synthesis Methods
The synthesis of 1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl- can be achieved through various methods, including:
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Cycloaddition Reactions: Utilizing triethylamine as a base can enhance yields in these reactions.
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Nucleophilic Substitution: Involves the use of inexpensive catalysts and green oxidants to improve efficiency and reduce environmental impact.
These methods provide flexibility in tuning the properties of the compound for specific applications.
Biological Activities and Potential Applications
Research indicates that 1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl- exhibits notable biological activities, making it a candidate for applications in pharmaceuticals and agrochemicals. Its unique combination of triazole and biphenyl structures potentially enhances its biological activity compared to similar compounds.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial | Pharmaceuticals |
| Antifungal | Agrochemicals |
| Anticancer | Research in cancer therapy |
Interaction Studies
Interaction studies involving this compound are crucial for understanding its biological effects. These studies typically focus on how the compound interacts with biological targets, which is essential for optimizing its pharmacological profile and enhancing efficacy.
Comparison with Similar Compounds
Several compounds exhibit structural similarities to 1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Benzimidazole | Fused benzene and imidazole ring | Antifungal |
| 5-Aryltriazoles | Triazole ring with various aryl groups | Antimicrobial |
| 2-Aminobenzothiazoles | Benzothiazole structure with amino group | Anticancer |
The uniqueness of 1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl- lies in its combination of both triazole and biphenyl structures, potentially enhancing its biological activity compared to other similar compounds.
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